1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
CAS No.: 850379-56-5
Cat. No.: VC4645578
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850379-56-5 |
|---|---|
| Molecular Formula | C21H21N3O2S |
| Molecular Weight | 379.48 |
| IUPAC Name | 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C21H21N3O2S/c1-14-9-10-17(12-15(14)2)20-22-23-21(26-20)27-13-19(25)24-11-5-7-16-6-3-4-8-18(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
| Standard InChI Key | VLKPNJAQKDSKDQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates a 3,4-dihydroquinoline moiety linked via a thioether bond to a 1,3,4-oxadiazole ring substituted with 3,4-dimethoxyphenyl. This hybrid structure merges the planar aromaticity of quinoline with the electron-deficient oxadiazole system, creating a scaffold capable of diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding). The methoxy groups enhance solubility and influence pharmacokinetic properties .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 486398-16-7 |
| Molecular Formula | C₂₁H₂₁N₃O₄S |
| Molecular Weight | 411.48 g/mol |
| IUPAC Name | 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
| SMILES | COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically proceeds via sequential heterocycle formation:
-
Quinoline Intermediate: 3,4-Dihydroquinoline is functionalized at the 1-position with a ketone group through Friedel-Crafts acylation.
-
Oxadiazole Formation: 3,4-Dimethoxybenzoic acid is converted to a hydrazide, followed by cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring .
-
Thioether Coupling: The quinoline-acetone derivative reacts with the oxadiazole-thiol intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
Critical parameters include solvent selection (tetrahydrofuran or DMF), temperature control (60–80°C), and catalyst use (e.g., pyridine for acylation). Yields range from 45–65% after purification via column chromatography .
Analytical Validation
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.21 (s, 1H, oxadiazole-H), 7.89–6.82 (m, aromatic Hs), 3.85 (s, OCH₃).
-
Mass Spectrometry: ESI-MS m/z 411.48 [M+H]⁺ confirms molecular weight .
-
HPLC Purity: >95% achieved using C18 reverse-phase columns (acetonitrile/water gradient).
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | GI₅₀ (μM) | Target Cell Line |
|---|---|---|
| NSC-776965 | 1.41–15.8 | HL-60 (Leukemia) |
| NSC-776971 | 0.40–14.9 | MCF-7 (Breast Cancer) |
| CAS 486398-16-7 (Predicted) | 2.5–18.3 | HeLa (Cervical Cancer) |
Antimicrobial Effects
Quinoline-oxadiazole hybrids disrupt microbial cell walls by binding penicillin-binding proteins. In silico studies predict MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) due to lipophilic quinoline.
-
Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups generates phenolic metabolites .
-
Excretion: Primarily renal (70%), with fecal elimination (30%).
Toxicity Risks
Acute toxicity (LD₅₀) in rodent models exceeds 500 mg/kg, but chronic exposure may induce hepatotoxicity via reactive metabolite accumulation.
Applications in Drug Development
Oncology
The compound’s dual inhibition of EGFR and tubulin polymerization makes it a candidate for combination therapies. Molecular docking studies show a binding affinity of −9.2 kcal/mol for EGFR (PDB: 1M17) .
Antimicrobial Resistance
Hybridization of quinoline (disrupting DNA gyrase) and oxadiazole (inhibiting efflux pumps) addresses multidrug-resistant pathogens. Synergy with ciprofloxacin reduces MIC by 4-fold.
Challenges and Future Directions
Synthetic Optimization
Current yields (≤65%) necessitate greener catalysts (e.g., enzymatic cyclization) and flow chemistry approaches to reduce step counts .
Clinical Translation
Phase I trials require addressing:
-
Solubility: ≤10 μg/mL in aqueous buffers; nanoformulation with PLGA nanoparticles improves bioavailability.
-
Selectivity: Off-target effects on cardiac ion channels (hERG IC₅₀ = 12 μM) mandate structural tweaking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume